2-(2-(Sec-butoxy)ethoxy)ethane-1-sulfonyl chloride

Description

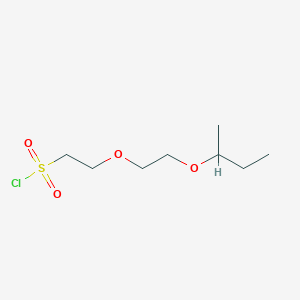

2-(2-(Sec-butoxy)ethoxy)ethane-1-sulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride (-SO₂Cl) group and an ethoxy ether chain with a sec-butoxy substituent. Its structure comprises a central ethane backbone, where one terminal carbon is bonded to the sulfonyl chloride group, and the other is linked to a branched ether chain (OCH₂CH₂OCH(CH₂CH₃)CH₃). Sulfonyl chlorides are widely employed in organic synthesis, particularly in sulfonamide formation, due to their electrophilic reactivity.

Properties

Molecular Formula |

C8H17ClO4S |

|---|---|

Molecular Weight |

244.74 g/mol |

IUPAC Name |

2-(2-butan-2-yloxyethoxy)ethanesulfonyl chloride |

InChI |

InChI=1S/C8H17ClO4S/c1-3-8(2)13-5-4-12-6-7-14(9,10)11/h8H,3-7H2,1-2H3 |

InChI Key |

DVSZDZMZSLPXMA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OCCOCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Sec-butoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-(sec-butoxy)ethoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

2-(2-(sec-butoxy)ethoxy)ethanol+chlorosulfonic acid→2-(2-(sec-butoxy)ethoxy)ethane-1-sulfonyl chloride+HCl+H2O

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions. The process involves the careful handling of chlorosulfonic acid and the use of appropriate safety measures to prevent any hazardous incidents. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Sec-butoxy)ethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.

Reduction: It can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Hydrolysis Conditions: Typically carried out in aqueous acidic or basic conditions.

Reduction Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products

Sulfonamides: Formed from substitution reactions with amines.

Sulfonic Acids: Formed from hydrolysis.

Sulfonyl Hydrides: Formed from reduction reactions.

Scientific Research Applications

2-(2-(Sec-butoxy)ethoxy)ethane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the development of pharmaceutical intermediates.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-(Sec-butoxy)ethoxy)ethane-1-sulfonyl chloride exerts its effects involves the formation of a sulfonyl chloride group, which is highly reactive. This reactivity allows it to participate in various chemical reactions, particularly nucleophilic substitution. The sulfonyl chloride group acts as an electrophile, facilitating the attack by nucleophiles and leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Comparative Analysis with Similar Sulfonyl Chlorides

Structural and Molecular Comparisons

The following table compares 2-(2-(sec-butoxy)ethoxy)ethane-1-sulfonyl chloride with five analogous compounds, focusing on substituents, molecular formulas, and molecular weights:

*Inferred data based on structural analogy.

Key Observations :

- Branching vs. Cyclohexyloxy () adds rigidity, which may impact solubility in polar solvents .

- Aromatic vs. Aliphatic Groups : The thiophene-containing compound () exhibits aromaticity, likely enhancing stability but altering electronic properties compared to aliphatic substituents .

Physicochemical Properties

- Solubility : Sulfonyl chlorides with hydrophobic substituents (e.g., cyclohexyloxy) are less water-soluble than those with polar ether chains (e.g., methoxyethoxy). The sec-butoxy group’s intermediate polarity may offer balanced solubility in organic solvents.

- Boiling Points : Higher molecular weight compounds (e.g., cyclohexyloxy derivative, 270.77 g/mol) likely exhibit elevated boiling points compared to smaller analogs .

Reactivity and Stability

- Electrophilicity : The sulfonyl chloride group’s reactivity is influenced by adjacent substituents. Electron-withdrawing groups (e.g., thiophene) may enhance electrophilicity, while bulky substituents (e.g., isopentyloxy) could slow reaction kinetics .

- Hydrolytic Stability : All sulfonyl chlorides are moisture-sensitive, but steric shielding from branched chains (e.g., sec-butoxy) may marginally improve stability compared to linear analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.